molecular formula C20H32N4O2 B2718168 N1-cyclohexyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide CAS No. 941994-76-9

N1-cyclohexyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Cat. No. B2718168
CAS RN: 941994-76-9
M. Wt: 360.502
InChI Key: MYKNVZYAETXDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclohexyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide, also known as CYC116, is a small molecule inhibitor of Aurora kinase. Aurora kinases are a family of serine/threonine kinases that play a crucial role in regulating cell division and are overexpressed in various cancers. CYC116 has shown promising results in preclinical studies and is being investigated as a potential anti-cancer drug.

Scientific Research Applications

Antidepressant Drug Studies

The compound racemic 1-[2-(di­methyl­amino)-1-(4-methoxy­phenyl)­ethyl]­cyclo­hexanol, closely related in structure, has been characterized for its intramolecularly hydrogen-bonded structure, offering insights into the conformational features critical for its pharmacological activity as an antidepressant (Tessler & Goldberg, 2004) (Tessler & Goldberg, 2004).

Neurochemical Profile for Antidepressant Activity

Wy-45,030, a novel bicyclic compound with structural similarities, exhibited a neurochemical profile predictive of antidepressant activity through its interaction with various neurotransmitter systems, demonstrating potential for pharmacological interventions without the side-effects common to tricyclic antidepressants (Muth et al., 1986) (Muth et al., 1986).

Analgesic and Antagonist Activities

Derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones have shown narcotic antagonist and potent analgesic activities, highlighting the impact of cyclohexane and dimethylamino groups in developing new analgesics (Lednicer et al., 1981) (Lednicer et al., 1981).

Antidepressant Derivatives Efficacy

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including structures related to the query compound, were examined for their potential antidepressant activity, demonstrating the significance of cyclohexane and dimethylamino components in modulating neurotransmitter systems (Yardley et al., 1990) (Yardley et al., 1990).

Synthesis and Chemical Reactivity

Studies on the synthesis and reactivity of related compounds, such as the improved synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate from compounds with dimethylamino groups, contribute to the broader understanding of chemical properties and potential applications in material science and medicinal chemistry (Obydennov et al., 2013) (Obydennov et al., 2013).

properties

IUPAC Name

N'-cyclohexyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-23(2)17-12-10-15(11-13-17)18(24(3)4)14-21-19(25)20(26)22-16-8-6-5-7-9-16/h10-13,16,18H,5-9,14H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKNVZYAETXDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.